Monika Turkowicz,
Izabella Jastrzebska,
Marta Hryniewicka,
Urszula Kotowska,
Diana Gudalewska,
Joanna Karpińska
PMID: 31704079
DOI:
10.1016/j.foodchem.2019.125750
Abstract
The presented work is aimed to synthesize a new UV active derivative of α-lipoic acid (ALA) by its esterification with 4-methoxybenzyl alcohol (4-MBA, anise alcohol). The formation of ester was confirmed by
HNMR, FTIR and UV spectroscopy. The analytical usefulness of the obtained compound for quantification of ALA in food items was examined using HPLC-UV and GC-MS systems. It was found that it is possible to assay ALA in the ester form in the concentration ranges: 5·10
-1·10
mol L
by HPLC-UV and 1∙10
-5∙10
mol L
by GC-MS techniques. The GC-MS procedure was applied for the determination of ALA in the food samples.
Bin Xiang,
Chun Xiao,
Ting Shen,
Xiufang Li
PMID: 29407575
DOI:
10.1016/j.molimm.2018.01.011
Abstract
Inflammation plays a pivotal role in the pathogenesis of ischemic stroke. The inhibition of inflammation appears to be a potential therapeutic strategy for neuro-inflammatory injury after ischemic stroke. In response to cerebral ischemia, resident microglia and infiltrated macrophages from the damaged blood-brain barrier are activated. Microglia activation appears to be a double-edged sword. Activated microglia migrate to the damaged neuron, change their phenotype to M1 or M2, and become involved in nerve damage and repair. M1 phenotype microglia express multiple inflammatory factors to exacerbate secondary brain injury, while those of M2 phenotype release anti-inflammatory factors to promote brain recovery after ischemic stroke. Therefore, the regulation of microglia M1/M2 phenotype after ischemic stroke is crucial for brain repair. The present study aimed to investigate the anti-inflammatory effect of anisalcohol (p-methoxybenzyl alcohol, PMBA), a phenolic compound from Gastrodia elata Blume, which has been shown to reduce cerebral ischemic injury in rodents. However, no studies have specifically addressed whether PMBA can selectively modulate microglia polarization. In this study, lipopolysaccharide-stimulated BV2 microglia were used to assess the anti-inflammatory effect of PMBA. The results revealed that PMBA significantly reduced the lipopolysaccharide-induced production of tumour necrosis factor α, prostaglandin E
, and nitric oxide, without causing cell toxicity. In addition, it increased anti-inflammatory interleukin-10 and transforming growth factor-β. Phenotypic analysis of LPS-stimulated BV2 microglia showed that PMBA significantly down-regulated the expression of the M1 marker CD16/32 and up-regulated that of the M2 marker CD206. Moreover, PMBA suppressed NF-κB activation and inhibited the phosphorylation of JNK in LPS-stimulated BV2 microglia. Collectively, our data demonstrate that PMBA can inhibit M1 transformation and promote M2 transformation of microglia, thus attenuating the production of inflammatory mediators and cytokines. The modulation of microglia M1/M2 polarization may involve multiple mechanisms, mainly, the inhibition of NF-κB and MAPK activation. These findings suggest that PMBA acts as an anti-inflammatory factor and is a possible therapeutic candidate for diseases such as ischemic stroke, where inflammation is a central hallmark.
Haruna Tamano,
Yukina Shakushi,
Mitsugu Watanabe,
Kazumi Ohashi,
Chihiro Uematsu,
Tadamune Otsubo,
Kiyoshi Ikeda,
Atsushi Takeda
PMID: 26695827
DOI:
10.1086/BBLv229n3p282
Abstract
The effects of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), and zinc--both components of the Pacific oyster Crassostrea gigas--were examined by glutamatergic neuron activity in rats in an in vivo microdialysis experiment and an in vitro brain slice experiment. The basal concentration of extracellular glutamate in the hippocampus was decreased under hippocampal perfusion with DHMBA (1 mmol l(-1)) or ZnCl2 (μmol l(-1)), indicating that DHMBA and Zn(2+) suppress glutamatergic neuron activity under basal (static) conditions. To assess the preventive effect of DHMBA and Zn(2+) on glutamate release from neuron terminals, brain slices were pretreated with DHMBA (1 mmol l(-1)) or ZnCl2 (100 nmol l(-1)) for 1 h, then stimulated with high K(+). A high, K(+)-induced increase in extracellular Zn(2+) level, an index of glutamate release, was suppressed with pretreatment with DHMBA or zinc. A high, K(+)-induced increase in intracellular Ca(2+) level was also suppressed with pretreatment with DHMBA or Zn(2+). These results suggest that DHMBA and Zn(2+), previously taken up in the hippocampal cells, suppress high, K(+)-induced glutamate release in the hippocampus, probably via presynaptic suppression of intracellular Ca(2+) signaling. It is likely that Zn(2+) and DHMBA play a preventive role in suppressing excess glutamatergic neuron activity in rats and mice.
Andrew Scheman,
Nicole Scheman,
Ella-Marie Rakowski
PMID: 24603515
DOI:
10.1097/DER.0000000000000023
Abstract
Information on the presence of European Directive fragrance (EUF) allergens in plants and foods is important for numerous reasons. If an individual is allergic to an EUF and is avoiding fragrance, it is possible that they may still be exposed to the allergen in a natural product. In addition, because many of these allergens are also found in foods, it is possible that ingestion of a food containing the allergen may induce systemic contact allergy. Finally, individuals with lip dermatitis may react to contact with foods that contain the allergen. In this article, we have used the data available to identify which plants and foods contain EUF. When available, concentrations of EUF in natural products are provided. The goal of this article is to narrow down the list of botanicals to avoid for specific EUF allergies.
A M Api,
D Belsito,
S Biserta,
D Botelho,
M Bruze,
G A Burton Jr,
J Buschmann,
M A Cancellieri,
M L Dagli,
M Date,
W Dekant,
C Deodhar,
A D Fryer,
S Gadhia,
L Jones,
K Joshi,
A Lapczynski,
M Lavelle,
D C Liebler,
M Na,
D O'Brien,
A Patel,
T M Penning,
G Ritacco,
F Rodriguez-Ropero,
J Romine,
N Sadekar,
D Salvito,
T W Schultz,
F Siddiqi,
I G Sipes,
G Sullivan,
Y Thakkar,
Y Tokura,
S Tsang
PMID: 31356918
DOI:
10.1016/j.fct.2019.110702
Abstract
Fangyan He,
Xiaohua Duan,
Rong Dai,
Yan Li,
Qing Lin
PMID: 28396190
DOI:
10.1016/j.jstrokecerebrovasdis.2017.01.018
Abstract
Damage of the blood-brain barrier (BBB) during the process of cerebral ischemic injury is a key factor that influences the therapeutic efficacy to the cerebral ischemic injury. This work was designed to investigate the mechanisms underlying the protective effects of 4-methoxy benzyl alcohol (4-MA) on the BBB by developing a cerebral ischemia/reperfusion model of rats (MCAO/R). The MCAO/R was developed through a thread embolism method. The neurologic scales, the brain infarct rate, and the Evans blue (EB) contents of the brains were detected. Meanwhile, the release of nitric oxide (NO) and activities of NO synthase (NOS) in brain tissues were measured. Western blotting analyses were also used to assess the protein expressions of aquaporin-4 (AQP-4), occludin, and claudin-5 in brain tissue. After rats were pretreated with different concentrations of 4-MA, the neurologic scores, the infarct rate, and the EB contents in the brain tissues were significantly decreased. The release of NO and the activities of neuronal NOS and inducible NOS were notably inhibited. Furthermore, the protein expression of AQP-4 was markedly decreased, whereas the protein expressions of claudin-5 and occludin were significantly increased. In conclusion, the 4-MA decreases the permeability of BBB when focal cerebral ischemia occurs. The inhibition of the NOS pathways, the attenuation of the protein expression of AQP-4, and the enhancement of the expressions of the tight junction proteins might contribute to the protective effects of 4-MA on the BBB.
Mitsugu Watanabe,
Hirotoshi Fuda,
Shigeki Jin,
Toshihiro Sakurai,
Shu-Ping Hui,
Seiji Takeda,
Takayuki Watanabe,
Takao Koike,
Hitoshi Chiba
PMID: 23442659
DOI:
10.1016/j.foodchem.2012.04.001
Abstract
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), an antioxidant isolated from the Pacific oyster (Crassostrea gigas), was studied in a cell-based fluorometric antioxidant assay using human hepatocyte-derived cells (C3A) and diphenyl-1-pyrenylphosphine (DPPP) as a fluorescent probe. In comparison with two hydrophilic antioxidants, DHMBA showed the stronger inhibition of DPPP-mediated fluorescence than chlorogenic acid and l-ascorbic acid: at a concentration of 320 μM of DPPP, the inhibition was 26.4±2.6%, 11.1±1.2%, and 0±2.0% for DHMBA, chlorogenic acid, and l-ascorbic acid, respectively (mean±SD, n=4). Their relative oxygen radical absorbance capacities (ORAC) were dissociated with their cell-based antioxidant activities: 1.47±0.40, 4.57±0.30, and 0.53±0.13 μmol TE/μmol for DHMBA, chlorogenic acid, and l-ascorbic acid, respectively (mean±SD, n=4). The amphiphilicity of DHMBA was better than chlorogenic acid and l-ascorbic acid might underlie this dissociation. Since the C3A cells are human hepatoma-derived cells, DHMBA might be useful in the prevention and treatment of liver diseases by involving an oxidation process.
J Scognamiglio,
L Jones,
C S Letizia,
A M Api
PMID: 22036971
DOI:
10.1016/j.fct.2011.10.008
Abstract
A toxicologic and dermatologic review of anisyl alcohol (o-m-p-) when used as a fragrance ingredient is presented. Anisyl alcohol (o-m-p-) is a member of the fragrance structural group Aryl Alkyl Alcohols and is a primary alkyl alcohol. The AAAs are a structurally diverse class of fragrance ingredients that includes primary, secondary, and tertiary alkyl alcohols covalently bonded to an aryl (Ar) group, which may be either a substituted or unsubstituted benzene ring. The common structural element for the AAA fragrance ingredients is an alcohol group -C-(R1)(R2)OH and generically the AAA fragrances can be represented as an Ar-C-(R1)(R2)OH or Ar(-)Alkyl-C-(R1)(R2)OH group. This review contains a detailed summary of all available toxicology and dermatology papers that are related to this individual fragrance ingredient and is not intended as a stand-alone document. A safety assessment of the entire Aryl Alkyl Alcohols will be published simultaneously with this document; please refer to Belsito et al. (2012) for an overall assessment of the safe use of this material and all other branched chain saturated alcohols in fragrances.
Aitor Hernández-Ortega,
Patricia Ferreira,
Pedro Merino,
Milagros Medina,
Victor Guallar,
Angel T Martínez
PMID: 22271643
DOI:
10.1002/cbic.201100709
Abstract
Primary alcohol oxidation by aryl-alcohol oxidase (AAO), a flavoenzyme providing H(2) O(2) to ligninolytic peroxidases, is produced by concerted proton and hydride transfers, as shown by substrate and solvent kinetic isotope effects (KIEs). Interestingly, when the reaction was investigated with synthesized (R)- and (S)-α-deuterated p-methoxybenzyl alcohol, a primary KIE (≈6) was observed only for the R enantiomer, revealing that the hydride transfer is highly stereoselective. Docking of p-methoxybenzyl alcohol at the buried crystal active site, together with QM/MM calculations, showed that this stereoselectivity is due to the position of the hydride- and proton-receiving atoms (flavin N5 and His502 Nε, respectively) relative to the alcohol Cα-substituents, and to the concerted nature of transfer (the pro-S orientation corresponding to a 6 kcal mol(-1) penalty with respect to the pro-R orientation). The role of His502 is supported by the lower activity (by three orders of magnitude) of the H502A variant. The above stereoselectivity was also observed, although activities were much lower, in AAO reactions with secondary aryl alcohols (over 98 % excess of the R enantiomer after treatment of racemic 1-(p-methoxyphenyl)ethanol, as shown by chiral HPLC) and especially with use of the F501A variant. This variant has an enlarged active site that allow better accommodation of the α-substituents, resulting in higher stereoselectivity (S/R ratios) than is seen with AAO. High enantioselectivity in a member of the GMC oxidoreductase superfamily is reported for the first time, and shows the potential for engineering of AAO for deracemization purposes.
J Scognamiglio,
L Jones,
C S Letizia,
A M Api
PMID: 22033097
DOI:
10.1016/j.fct.2011.10.012
Abstract
A toxicologic and dermatologic review of anisyl alcohol when used as a fragrance ingredient is presented. Anisyl alcohol is a member of the fragrance structural group Aryl Alkyl Alcohols and is a primary alcohol. The AAAs are a structurally diverse class of fragrance ingredients that includes primary, secondary, and tertiary alkyl alcohols covalently bonded to an aryl (Ar) group, which may be either a substituted or unsubstituted benzene ring. The common structural element for the AAA fragrance ingredients is an alcohol group -C-(R1)(R2)OH and generically the AAA fragrances can be represented as an Ar-C-(R1)(R2)OH or Ar-Alkyl-C-(R1)(R2)OH group. This review contains a detailed summary of all available toxicology and dermatology papers that are related to this individual fragrance ingredient and is not intended as a stand-alone document. Available data for anisyl alcohol were evaluated then summarized and includes physical properties, acute toxicity, skin irritation, skin sensitization, elicitation, toxicokinetics, repeated dose, genotoxicity, and carcinogenicity data. A safety assessment of the entire Aryl Alkyl Alcohols will be published simultaneously with this document; please refer to Belsito et al. (2012) for an overall assessment of the safe use of this material and all Aryl Alkyl Alcohols in fragrances.